1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
Description
This compound features a bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane moiety linked via a pentanone chain to a 1,2-dithiolane (α-lipoic acid-derived) group. The 1,2-dithiolane group contributes redox-active properties, a hallmark of α-lipoic acid derivatives, which are known for antioxidant and enzyme-modulating effects .
Synthesis Insights:
The compound can be synthesized via coupling reactions, as evidenced by analogous methods for related structures. For example, α-lipoic acid derivatives are often activated with thionyl chloride or carbodiimides before conjugation with amines or heterocycles . Purification typically involves column chromatography with ethyl acetate/hexane mixtures .
Properties
IUPAC Name |
5-(dithiolan-3-yl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S2/c15-13(14-8-11-7-10(14)9-16-11)4-2-1-3-12-5-6-17-18-12/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYGIKDMIRVAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of key analogs, focusing on structural variations, molecular properties, and biological activities:
*Note: Molecular weight estimated from analogous structures in .
Structural and Functional Analysis
Bicyclic Systems
- 2-Oxa-5-azabicyclo[2.2.1]heptane: This seven-membered bicyclic system (evident in the target compound and ) provides conformational restraint, improving receptor binding and reducing off-target interactions compared to monocyclic analogs like piperazine .
Functional Group Contributions
- 1,2-Dithiolane : Present in the target compound, HBU-39 , and benzimidazole analog , this group enables redox cycling, supporting antioxidant activity and thiol-disulfide exchange with enzymes like BuChE.
- Aromatic Substitutents : Fluorophenyl () and benzodioxol () groups enhance lipophilicity and π-π stacking, influencing pharmacokinetics and target affinity.
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